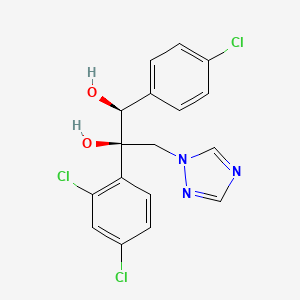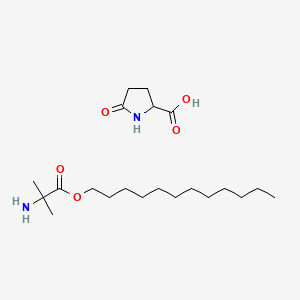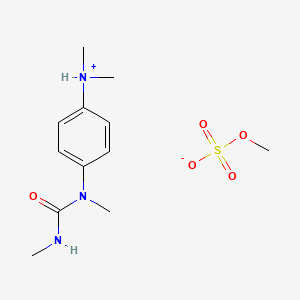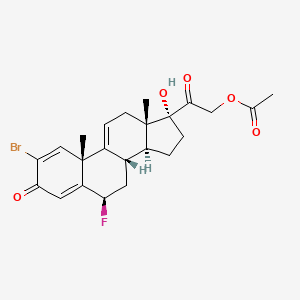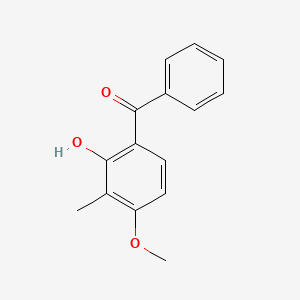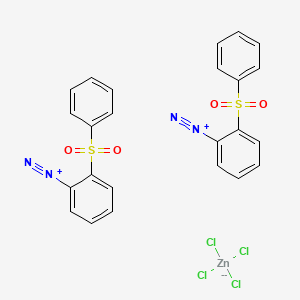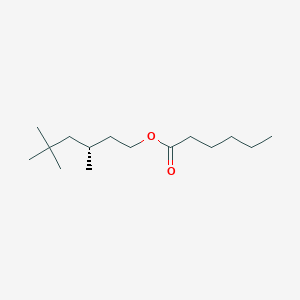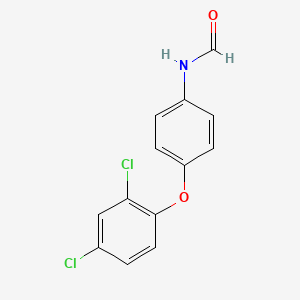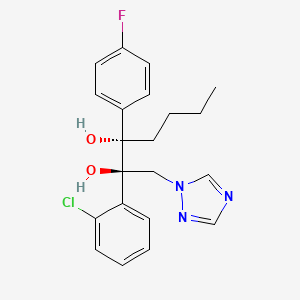
2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that features a heptanediol backbone with various substituents, including chlorophenyl, fluorophenyl, and triazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The process may start with the preparation of the heptanediol backbone, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The triazolyl group can be introduced via a cyclization reaction involving azide and alkyne precursors.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the heptanediol backbone.
Reduction: Reduction reactions can occur at the aromatic rings or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or other bioactive agents.
Medicine
Medicinal chemistry may investigate this compound for its potential therapeutic properties, such as antifungal or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For instance, if it is used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
- 2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2S,3S)-
Uniqueness
The (2R,3S) configuration of the compound may confer unique stereochemical properties that affect its reactivity and interactions with biological targets. This stereochemistry can influence the compound’s efficacy and selectivity in various applications.
Propriétés
Numéro CAS |
107680-24-0 |
|---|---|
Formule moléculaire |
C21H23ClFN3O2 |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
(2R,3S)-2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)heptane-2,3-diol |
InChI |
InChI=1S/C21H23ClFN3O2/c1-2-3-12-20(27,16-8-10-17(23)11-9-16)21(28,13-26-15-24-14-25-26)18-6-4-5-7-19(18)22/h4-11,14-15,27-28H,2-3,12-13H2,1H3/t20-,21-/m0/s1 |
Clé InChI |
GQUWFRJNNINRQS-SFTDATJTSA-N |
SMILES isomérique |
CCCC[C@](C1=CC=C(C=C1)F)([C@](CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O |
SMILES canonique |
CCCCC(C1=CC=C(C=C1)F)(C(CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


